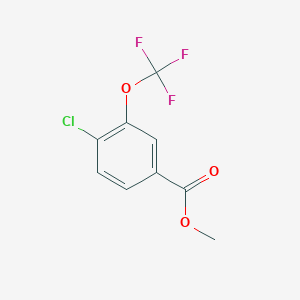

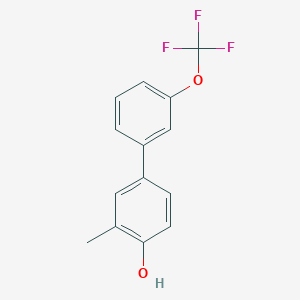

1-Chloro-2-(difluoromethoxy)-3-methyl-benzene

Vue d'ensemble

Description

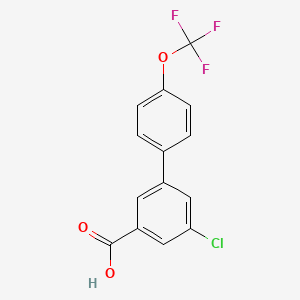

“1-Chloro-2-(difluoromethoxy)-3-fluorobenzene” is a chemical compound with the molecular formula C7H4ClF3O . It’s a liquid at room temperature .

Molecular Structure Analysis

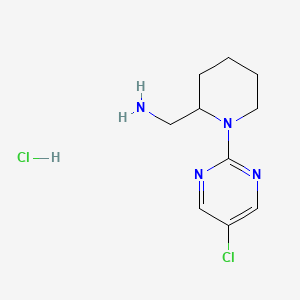

The molecular structure of “1-Chloro-2-(difluoromethoxy)-3-fluorobenzene” consists of a benzene ring with chlorine, difluoromethoxy, and fluorine substituents . The exact position of these substituents could influence the compound’s properties and reactivity.

Physical And Chemical Properties Analysis

“1-Chloro-2-(difluoromethoxy)-3-fluorobenzene” is a liquid at room temperature . It has a molecular weight of 196.56 .

Applications De Recherche Scientifique

Electrophilic Trifluoromethylation

Methyltrioxorhenium has been used as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, involving hypervalent iodine reagents. This process yields various products, including those from substituted and heteroaromatic substrates, with significant involvement of radical species (Mejía & Togni, 2012).

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation reaction, in the presence of Lewis acids, has been utilized to produce optically active compounds. These reactions involve the attack of a chlorine atom in Lewis acid and result in various by-products including chlorinated compounds (Segi et al., 1982).

Asymmetric Induction

Research has shown that asymmetric induction in the presence of Lewis acid during alkylation of benzene can produce a mixture of optically active compounds. This process suggests an induction at the carbon adjacent to the terminal methyl group of the epoxide (Nakajima, Nakamoto, & Suga, 1975).

Carbocationic Polymerization

1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, is a novel inifer, or initiator/transfer agent, for cationic polymerizations. Its behavior in complex formation with BCl3 suggests a mechanism for ion formation (Dittmer, Pask, & Nuyken, 1992).

Electrochemical Reactions

3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionally similar compound, has been prepared through electrooxidative double ene-type chlorination. This process involves reactions at room temperature using acids like HCl and H2SO4 (Uneyama et al., 1983).

Iron-Catalyzed Buchner Reactions

Chloro(tetraphenylporphyrinato)iron is an active catalyst for Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, producing optically active norcaradiene and cycloheptatriene valence isomers (Mbuvi & Woo, 2009).

One-Electron Reduction

One-electron-transfer processes involving methyl(trifluoromethyl)dioxirane, a related compound, convert it into trifluoroacetone and dioxygen. This reaction involves superoxide ion intermediacy and demonstrates an electron-transfer chain reaction (Adam et al., 1992).

Safety and Hazards

This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

1-chloro-2-(difluoromethoxy)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFISIGIJOSNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(difluoromethoxy)-3-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

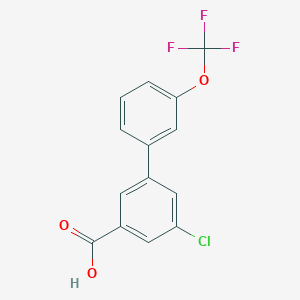

![5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3094902.png)